2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine
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Overview
Description
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine is a chemical compound that features both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone, which can undergo radical trifluoromethylation under visible light irradiation . The reaction conditions often involve the formation of electron donor-acceptor complexes and single electron transfer reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)benzene
- 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)thiophene
Uniqueness
Compared to similar compounds, 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine offers unique properties due to the presence of the pyridine ring, which can enhance its chemical reactivity and biological activity. The combination of difluoromethoxy and trifluoromethyl groups further contributes to its distinct characteristics, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-12(15)20-11-5-4-9(7-19-11)8-2-1-3-10(6-8)13(16,17)18/h1-7,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCTUIQIOIVXNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744605 |
Source
|
Record name | 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261628-34-5 |
Source
|
Record name | 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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